molecular formula C40H59N13O12 B12371193 Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr

Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr

Cat. No.: B12371193
M. Wt: 914.0 g/mol
InChI Key: JVUMQFRRYJCIMP-DZUOILHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr is a synthetic peptide substrate used primarily in biochemical research. It is known for its role as a substrate for the West Nile Virus (WNV) NS2B-NS3 protease, which is crucial for the development of selective inhibitors for this protease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr acts as a substrate for the WNV NS2B-NS3 protease. The protease cleaves the peptide bond between specific amino acids, leading to the release of a fluorescent signal from the Abz (aminobenzoyl) group. This cleavage event is crucial for studying the protease’s activity and for developing inhibitors that can block this activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and the presence of the nitrotyrosine residue, which allows for the detection of protease activity through fluorescence. This makes it a valuable tool in biochemical assays and drug development .

Properties

Molecular Formula

C40H59N13O12

Molecular Weight

914.0 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoic acid

InChI

InChI=1S/C40H59N13O12/c1-22(2)16-28(49-34(57)21-47-35(58)24-8-3-4-9-25(24)42)38(61)52-27(10-5-6-14-41)37(60)51-26(11-7-15-45-40(43)44)36(59)48-19-32(55)46-20-33(56)50-29(39(62)63)17-23-12-13-31(54)30(18-23)53(64)65/h3-4,8-9,12-13,18,22,26-29,54H,5-7,10-11,14-17,19-21,41-42H2,1-2H3,(H,46,55)(H,47,58)(H,48,59)(H,49,57)(H,50,56)(H,51,60)(H,52,61)(H,62,63)(H4,43,44,45)/t26-,27-,28-,29-/m0/s1

InChI Key

JVUMQFRRYJCIMP-DZUOILHNSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N

Origin of Product

United States

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